molecular formula C7H9BrClN3 B1491193 5-Bromo-4-chloro-6-propylpyrimidin-2-amine CAS No. 2092515-06-3

5-Bromo-4-chloro-6-propylpyrimidin-2-amine

Cat. No.: B1491193
CAS No.: 2092515-06-3
M. Wt: 250.52 g/mol
InChI Key: QNUVRSCOJGYMFI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-propylpyrimidin-2-amine typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of propylamine with 5-bromo-4-chloropyrimidin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-6-propylpyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted pyrimidines.

Scientific Research Applications

5-Bromo-4-chloro-6-propylpyrimidin-2-amine has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-6-propylpyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

5-Bromo-4-chloro-6-propylpyrimidin-2-amine can be compared with other similar pyrimidines, such as 4-chloro-6-propylpyrimidin-2-amine and 5-bromo-6-propylpyrimidin-2-amine. These compounds differ in their halogen substituents, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific combination of halogen atoms, which may confer distinct properties compared to its analogs.

List of Similar Compounds

  • 4-Chloro-6-propylpyrimidin-2-amine

  • 5-Bromo-6-propylpyrimidin-2-amine

  • 4-Bromo-6-propylpyrimidin-2-amine

  • 6-Chloro-5-propylpyrimidin-2-amine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-4-chloro-6-propylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-3-4-5(8)6(9)12-7(10)11-4/h2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUVRSCOJGYMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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